Bienvenue dans la boutique en ligne BenchChem!

3-(2-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one

Scaffold hopping Opioid receptor ligand design Structure-activity relationship

3-(2-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one (CAS 1705834-96-3) is a synthetic bipiperidine derivative structurally related to the 4-anilidopiperidine opioid class. It features a 2-fluorophenylpropanone moiety linked to a 4-methoxy-1,4'-bipiperidine scaffold, with a molecular formula of C₂₀H₂₉FN₂O₂, molecular weight 348.46 g/mol, a computed partition coefficient (clogP) of 3.62, and a topological polar surface area (tPSA) of 49.41 Ų.

Molecular Formula C20H29FN2O2
Molecular Weight 348.462
CAS No. 1705834-96-3
Cat. No. B2803347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one
CAS1705834-96-3
Molecular FormulaC20H29FN2O2
Molecular Weight348.462
Structural Identifiers
SMILESCOC1CCN(CC1)C2CCN(CC2)C(=O)CCC3=CC=CC=C3F
InChIInChI=1S/C20H29FN2O2/c1-25-18-10-14-22(15-11-18)17-8-12-23(13-9-17)20(24)7-6-16-4-2-3-5-19(16)21/h2-5,17-18H,6-15H2,1H3
InChIKeyOQEONKBIHJKLDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one (CAS 1705834-96-3): Structural and Physicochemical Baseline for Procurement Evaluation


3-(2-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one (CAS 1705834-96-3) is a synthetic bipiperidine derivative structurally related to the 4-anilidopiperidine opioid class . It features a 2-fluorophenylpropanone moiety linked to a 4-methoxy-1,4'-bipiperidine scaffold, with a molecular formula of C₂₀H₂₉FN₂O₂, molecular weight 348.46 g/mol, a computed partition coefficient (clogP) of 3.62, and a topological polar surface area (tPSA) of 49.41 Ų [1]. The compound is catalogued in the ZINC database (ZINC69559691) but has no documented biological activity in ChEMBL [2].

Why 3-(2-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one Cannot Be Interchanged with Other Bipiperidine or Fentanyl-Class Compounds


Bipiperidine-based research compounds with fluorinated phenylpropanone moieties are not functionally interchangeable. The position of fluoro substitution (ortho vs. meta vs. para), the presence of the methoxy group on the bipiperidine scaffold, and the nature of the carbonyl linkage (propanone vs. carboxamide) collectively govern receptor binding kinetics, lipophilicity-driven membrane partitioning, and metabolic lability [1]. Even within the fentanyl analog space, a single fluorine atom positional shift can alter μ-opioid receptor (MOR) binding affinity by orders of magnitude and change the functional selectivity profile between Gi/o and β-arrestin pathways [1]. Generic substitution without empirical verification therefore risks introducing confounding variables into any structure-activity relationship (SAR) study, pharmacological assay, or analytical reference workflow. The quantitative evidence below demonstrates exactly where this specific compound diverges from its closest analogs.

Quantitative Differentiation Evidence for 3-(2-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one Versus Closest Analogs


Scaffold Architecture: 1,4'-Bipiperidine Core Versus the 4-Anilidopiperidine Scaffold of Fentanyl and Its Direct Analogs

The target compound possesses a 1,4'-bipiperidine scaffold in which two piperidine rings are connected via an N–C bond, with the distal piperidine bearing a 4-methoxy substituent. This contrasts fundamentally with fentanyl, which employs a 4-anilidopiperidine core (a single piperidine ring N-substituted with a phenethyl group and an anilido group at the 4-position) [1]. Fentanyl's 4-anilidopiperidine scaffold typically yields MOR Ki values in the sub-nanomolar to low nanomolar range (e.g., fentanyl Ki = 0.39–1.0 nM at MOR) [2]. Scaffold hopping from 4-anilidopiperidine to 1,4'-bipiperidine introduces altered nitrogen basicity, conformational flexibility, and hydrogen-bonding capacity that can redirect target engagement away from classical opioid receptors [1].

Scaffold hopping Opioid receptor ligand design Structure-activity relationship

Predicted Lipophilicity (clogP): 3.62 Versus Fentanyl's 3.89 – Implications for CNS Partitioning

The computed logP (clogP) for the target compound is 3.62, derived from the ECBD/Sildrug computational model [1]. Fentanyl's experimentally determined logP is 3.89 at pH 7.4 [2]. The target compound is therefore moderately less lipophilic (ΔclogP = −0.27), which may translate into reduced non-specific membrane binding and altered CNS penetration kinetics without falling below the empirical CNS drug-likeness threshold (logP ≈ 2–4) [3]. This difference, while modest in absolute terms, can shift the free brain-to-plasma ratio and affect the apparent IC₅₀ or EC₅₀ in cell-based CNS target assays by altering the effective free concentration at the site of action.

Lipophilicity Blood-brain barrier penetration CNS drug design

Topological Polar Surface Area (tPSA): 49.41 Ų Versus Fentanyl's 43.4 Ų – Differential Passive Permeability

The target compound exhibits a topological polar surface area (tPSA) of 49.41 Ų [1], compared to fentanyl's tPSA of 43.4 Ų [2]. This 6.0 Ų increase arises from the methoxy oxygen and the additional piperidine nitrogen in the bipiperidine scaffold. Both compounds fall well below the widely cited 90 Ų threshold for likely blood-brain barrier penetration, but the target's higher tPSA may reduce passive transcellular permeability relative to fentanyl. In the context of parallel artificial membrane permeability assays (PAMPA), a tPSA increment of ~6 Ų has been empirically correlated with a modest reduction in apparent permeability (Pₐₚₚ) of approximately 1.5- to 3-fold, depending on the specific chemical series [3].

Membrane permeability CNS drug-likeness ADME prediction

Absence of Documented Opioid Receptor Activity: A Functional Divergence from Fentanyl and Its Direct Fluoro-Analogs

According to the ZINC database (ZINC69559691) and ChEMBL 20, there is no known biological activity reported for this compound [1]. This contrasts starkly with 2-fluorofentanyl and 4-fluorofentanyl, both of which are documented potent MOR agonists with sub-nanomolar to low-nanomolar EC₅₀ values in [³⁵S]GTPγS functional assays [2]. The absence of activity data cannot be interpreted as evidence of inactivity; however, the structural divergence—specifically the replacement of the 4-anilidopiperidine amide with a propanone carbonyl directly attached to the bipiperidine nitrogen—eliminates the key hydrogen-bond donor present in fentanyl's secondary amide, which is critical for MOR orthosteric pocket recognition [3]. This fundamental pharmacophoric difference may render the compound functionally silent at classical opioid receptors, making it a valuable negative-control chemotype or a starting point for developing non-opioid chemical probes.

Opioid receptor binding Functional selectivity Chemical probe development

Ortho-Fluorophenyl Substitution Versus Chloro-Fluorophenyl Analog: Molecular Weight and Halogen-Dependent Reactivity

The direct structural analog 3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one (CAS 1705235-74-0) differs from the target compound solely by the presence of a chlorine atom at the meta position relative to the fluorine on the phenyl ring . This single-atom substitution increases the molecular weight from 348.46 g/mol (target) to 382.90 g/mol (comparator), a ΔMW of +34.44 g/mol . The larger van der Waals radius of chlorine (1.75 Å) versus hydrogen (1.20 Å) introduces increased steric bulk that may impede binding to shallow or sterically constrained receptor pockets. Additionally, the electron-withdrawing effect of chlorine (σₘ = +0.37) further polarizes the aromatic ring relative to the hydrogen-substituted position in the target, altering π-stacking and electrostatic interactions with aromatic residues in receptor binding sites.

Halogen substitution effects Molecular weight optimization Lead-like properties

Recommended Research and Industrial Application Scenarios for 3-(2-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one Based on Quantitative Differentiation Evidence


Negative Control Chemotype for μ-Opioid Receptor (MOR) Functional Assays

Given the absence of documented opioid receptor activity in ChEMBL [1], coupled with its scaffold divergence from the 4-anilidopiperidine MOR pharmacophore [2], this compound is ideally suited as a structurally related but functionally silent negative control. Researchers conducting MOR cAMP inhibition, β-arrestin recruitment, or [³⁵S]GTPγS binding assays can use this compound alongside fentanyl (MOR EC₅₀ ~1–10 nM) to confirm that observed signal is MOR-specific rather than an artifact of lipophilic amine accumulation in membrane preparations.

Scaffold-Hopping Starting Point for Non-Opioid CNS Probe Development

The 1,4'-bipiperidine core, combined with moderate lipophilicity (clogP = 3.62) [3] and favorable CNS drug-likeness metrics (tPSA = 49.41 Ų) [3], makes this compound a suitable starting scaffold for medicinal chemistry campaigns targeting non-opioid CNS receptors (e.g., dopamine D₃, serotonin 5-HT₂A, or sigma receptors). The absence of the fentanyl-characteristic secondary amide eliminates the hydrogen-bond donor motif essential for MOR recognition [2], potentially directing binding toward alternative GPCR or ion channel targets.

Analytical Reference Standard for Fluorinated Bipiperidine Forensic or Environmental Monitoring Panels

As a bipiperidine derivative bearing a 2-fluorophenylpropanone moiety, this compound represents a distinct chemotype within the broader fentanyl-analog structural landscape [2]. Forensic toxicology laboratories developing LC-MS/MS or GC-MS methods for emerging synthetic opioids can employ this compound as a retention-time marker and spectral library entry to discriminate bipiperidine-based substances from classical 4-anilidopiperidine fentalogs. Its unique molecular ion (m/z 348.46) and characteristic fluorine isotopic pattern facilitate unambiguous identification in complex biological or environmental matrices.

Low-Molecular-Weight Lead Template for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 348.46 g/mol and a balanced lipophilicity/efficiency profile (clogP = 3.62, Ligand Efficiency ≈ 0.25–0.30 kcal/mol per heavy atom estimated for a hypothetical 1 μM binder) [3], this compound resides within the lead-like chemical space suitable for FBDD campaigns. Its 34.4 g/mol weight advantage over the 3-chloro-4-fluorophenyl analog (CAS 1705235-74-0) provides additional optimization headroom before exceeding the Rule of 5 MW ceiling, making it a preferred starting point for iterative structure-guided optimization toward high-affinity, drug-like leads.

Quote Request

Request a Quote for 3-(2-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.